2-Oxo-3-hydroxy-LSD

Descripción

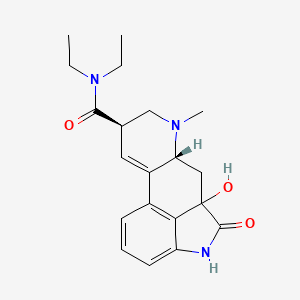

Structure

3D Structure

Propiedades

IUPAC Name |

(6aR,9R)-N,N-diethyl-5a-hydroxy-7-methyl-5-oxo-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O3/c1-4-23(5-2)18(24)12-9-14-13-7-6-8-15-17(13)20(26,19(25)21-15)10-16(14)22(3)11-12/h6-9,12,16,26H,4-5,10-11H2,1-3H3,(H,21,25)/t12-,16-,20?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSZSHHCNLVHCNV-VRORWYBRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1CN(C2CC3(C4=C(C2=C1)C=CC=C4NC3=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C(=O)[C@H]1CN([C@@H]2CC3(C4=C(C2=C1)C=CC=C4NC3=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00436244 | |

| Record name | 2-Oxo-3-hydroxy-LSD | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111295-09-1 | |

| Record name | 2-Oxo-3-hydroxy-lysergide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111295091 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Oxo-3-hydroxy-LSD | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-OXO-3-HYDROXY-LYSERGIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KU55DR6345 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Discovery and chemical synthesis of 2-Oxo-3-hydroxy-LSD

An In-depth Technical Guide to the Discovery and Chemical Synthesis of 2-Oxo-3-hydroxy-LSD

Introduction

2-Oxo-3-hydroxy-lysergic acid diethylamide (this compound or O-H-LSD) is the principal metabolite of the psychoactive compound lysergic acid diethylamide (LSD).[1] First described in the scientific literature by the 1990s, its significance lies in its substantially higher concentration in urine compared to the parent drug, making it a crucial biomarker for confirming LSD use in forensic and clinical toxicology.[1][2] This document provides a comprehensive overview of the discovery, metabolic fate, and analytical methodologies for O-H-LSD. While a complete de novo chemical synthesis is not widely published, this guide details the biochemical formation and methods for creating derivatives for analytical purposes.

Discovery and Biological Formation

This compound is not a naturally occurring compound but is formed in the body after the ingestion of LSD. It is considered the major metabolite of LSD in humans.[1][3]

Metabolic Pathway

The biotransformation of LSD to O-H-LSD occurs primarily in the liver. This process is a key part of the body's Phase I metabolism, which functionalizes xenobiotics to facilitate their excretion.[4][5]

-

Enzymatic Conversion: The conversion is catalyzed by a group of enzymes known as cytochrome P450 (CYP) oxidases.[6]

-

Specific CYP Isoforms: Studies using human liver microsomes have identified that CYP1A2, CYP2C9, CYP2E1, and CYP3A4 are significantly involved in the formation of O-H-LSD.[6] The involvement of multiple CYP enzymes suggests that the metabolic pathway is robust and less susceptible to inhibition by single drugs.

The metabolic conversion of LSD to its major metabolite, O-H-LSD, is a critical process for its elimination.

Caption: Metabolic pathway of LSD to this compound in the liver.

Chemical Synthesis

Furthermore, methods for the synthesis of this compound derivatives (haptens) for the development of immunoassays have been described.[7] These procedures typically start with an already functionalized O-H-LSD core structure.

Example Protocol: Synthesis of a this compound Derivative for Immunoassays

The following protocol is adapted from patent literature and describes the conjugation of a hapten to a carrier protein, a critical step in developing antibodies for immunoassays.[7] This process starts with a precursor, 1-(3-aminopropyl)-2-oxo-3-hydroxy-LSD, and links it to an isothiocyanate derivative.

Reaction:

-

A solution of 1.0 mmol of 4-isothiocyanatobenzoylchloride in 15 ml of dry tetrahydrofuran (B95107) (THF) is prepared under an argon atmosphere and cooled to 0°C.

-

A solution of 1.0 mmol of 1-(3-aminopropyl)-2-oxo-3-hydroxy-LSD in 10 ml of dry THF is added to the cooled reaction mixture.

-

1.0 mmol of triethylamine (B128534) is added, and the reaction is stirred at 0°C for 30 minutes.

-

The reaction is then allowed to warm to room temperature and stirred overnight.

-

The mixture is concentrated under reduced pressure.

-

The resulting residue is dissolved in methylene (B1212753) chloride, washed with water, dried over anhydrous sodium sulfate, and concentrated again to yield the hapten.

This hapten can then be linked to a carrier protein like Bovine Serum Albumin (BSA) to create an immunogen for antibody production.

Pharmacology and Signaling

The pharmacological activity of this compound is significantly attenuated compared to its parent compound, LSD.

-

Receptor Binding: In vitro studies have shown that O-H-LSD has profoundly reduced, though still detectable, activity at the serotonin (B10506) 5-HT2A, 5-HT2B, and 5-HT2C receptors.[1]

-

Psychoactivity: It is currently unknown whether O-H-LSD is pharmacologically active or contributes to the psychoactive effects of LSD in humans.[1] Its reduced affinity for key serotonin receptors suggests it is likely inactive as a psychedelic.

The primary signaling mechanism of LSD is agonism at the 5-HT2A receptor. The significantly lower potency of O-H-LSD at this receptor is a key differentiator.

Caption: Comparative signaling potency of LSD and its metabolite at 5-HT receptors.

Quantitative Data

The concentration of O-H-LSD in urine is a key metric for toxicological analysis. It is consistently found at much higher levels than the parent LSD.

| Parameter | Matrix | Value/Range | Reference |

| Metabolite to Parent Ratio | Urine | 4 to 41 times higher than LSD | [8] |

| Concentration Range | Urine | 8,021 - 28,466 pg/mL (in subjects with LSD levels of 561 - 7,007 pg/mL) | [8] |

| Mean Concentration Ratio | Urine | 16 to 43 times higher than LSD | [4][5] |

| Limit of Quantitation (LOQ) | Blood | 0.0125 - 0.01875 ng/mL (LC-MS/MS Method) | [9] |

| Linearity Range | Urine | 0 - 8,000 pg/mL (LC-MS Method) | [10] |

Experimental Protocols

In Vitro Metabolism Analysis using Human Liver Microsomes

This protocol is used to confirm that O-H-LSD is a direct metabolite of LSD.[4]

Materials:

-

Human liver microsomes

-

LSD solution (1.0 mg/mL in methanol)

-

NADPH-regenerating system (NRS)

-

75mM Tris buffer (pH 7.4)

-

Methanol (for quenching)

Procedure:

-

Prepare a reaction mixture containing: 250 µL microsomes, 512 µL Tris buffer, and 208 µL NRS.

-

Pre-incubate the mixture for 5 minutes at 37°C.

-

Initiate the reaction by adding 30 µL of the LSD solution (total volume = 1 mL).

-

At various time points (e.g., 0, 15, 30, 60, 120 minutes), remove 167 µL aliquots from the reaction.

-

Immediately quench the reaction by adding the aliquot to 1 mL of methanol.

-

Extract the metabolites from the quenched mixture for LC-MS analysis.

Analytical Workflow for O-H-LSD Quantification in Urine

This workflow outlines the typical steps for the forensic analysis of O-H-LSD in urine samples.[2][8]

Caption: Standard workflow for quantification of O-H-LSD in urine samples.

Extraction and Analysis Details:

-

Extraction: Solid-phase extraction is commonly used to clean up and concentrate the analyte from the urine matrix.[8]

-

Analysis: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detection and quantification due to its high sensitivity and specificity.[2][10]

-

Derivatization: For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), samples are derivatized, for example with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), to increase their volatility.[8]

Conclusion

This compound is a pivotal molecule in the study of LSD pharmacology and toxicology. As the major human metabolite, its detection provides a more sensitive and extended window for identifying LSD exposure than the parent compound alone. While its own pharmacological activity appears to be minimal, its formation via hepatic CYP enzymes is a well-characterized metabolic pathway. The analytical methods for its quantification are robust and highly sensitive, making O-H-LSD an indispensable analyte in forensic science and clinical drug monitoring. Further research into its potential, albeit weak, interactions with serotonin receptors could provide additional insights into the complex pharmacology of lysergamides.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. LC-mS analysis of human urine specimens for 2-oxo-3-hydroxy LSD: method validation for potential interferants and stability study of 2-oxo-3-hydroxy LSD under various storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Pharmacology of Lysergic Acid Diethylamide: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ovid.com [ovid.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Cytochrome P450 enzymes contribute to the metabolism of LSD to nor-LSD and this compound: Implications for clinical LSD use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. US7157560B2 - Immunoassay for LSD and this compound - Google Patents [patents.google.com]

- 8. This compound: an important LSD metabolite? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to 2-Oxo-3-hydroxy-LSD: Chemical Structure and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Oxo-3-hydroxy-LSD is the primary urinary metabolite of the potent psychedelic compound, lysergic acid diethylamide (LSD). Its detection is a crucial biomarker in forensic and clinical toxicology for confirming LSD ingestion. This technical guide provides a comprehensive overview of the chemical structure and known physicochemical properties of this compound. It includes a summary of its spectral and physical data, detailed analytical and metabolic experimental protocols, and a discussion of its limitedly understood pharmacology, particularly its interaction with serotonin (B10506) receptors.

Chemical Identity and Structure

This compound is a derivative of lysergic acid, characterized by the addition of a hydroxyl group at the C-3 position and a ketone group at the C-2 position of the ergoline (B1233604) ring structure.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | (6aR,9R)-N,N-diethyl-5a-hydroxy-7-methyl-5-oxo-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |

| CAS Number | 111295-09-1[1][2] |

| Chemical Formula | C₂₀H₂₅N₃O₃[1][3] |

| Molecular Weight | 355.43 g/mol [3] |

| Synonyms | O-H-LSD, OH-LSD, 2-Oxo-3-hydroxylysergide, 2-Oxy-3-hydroxy-LSD[4] |

| InChI Key | YSZSHHCNLVHCNV-VRORWYBRSA-N |

| SMILES | CCN(CC)C(=O)[C@H]1CN(C)[C@@H]2CC3(O)C(=O)Nc4cccc(C2=C1)c34 |

Physicochemical Properties

The empirical data on the physicochemical properties of this compound are limited, with much of the available information being predicted values. As a metabolite, it is more water-soluble than its parent compound, LSD, facilitating its urinary excretion.[5]

Table 2: Physicochemical Data for this compound

| Property | Value | Source |

| Melting Point | Not Available | [6] |

| Boiling Point | 630.5 ± 55.0 °C at 760 mmHg | Predicted[7] |

| Flash Point | 2 °C | [6] |

| Solubility | Acetonitrile: 0.1-1 mg/mL (Slightly Soluble) | [8] |

| pKa | Not Available | |

| LogP | 1.435 | Predicted[7] |

| Storage Temperature | -20°C | [6] |

Experimental Protocols

Analytical Detection and Quantification in Biological Matrices

The standard method for the detection and quantification of this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

To a 5 mL urine sample, add an internal standard (e.g., 2-oxo-3-hydroxy-lysergic acid methyl propylamide).

-

Add 250 mg of NaCl and 100 µL of concentrated NH₄OH.

-

Perform extraction with 5 mL of a methylene (B1212753) chloride/isopropanol (85:15, v/v) solution.

-

Shake the mixture for 30 minutes.

-

Centrifuge at 2300 rpm for 20 minutes.

-

The organic layer is separated and evaporated to dryness.

-

The residue is reconstituted in a suitable solvent for LC-MS/MS analysis.

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 2.1 × 100 mm, 1.8 µm).

-

Mobile Phase: A gradient of aqueous buffer (e.g., 50mM ammonium (B1175870) acetate, 0.02% TEA, pH 8.0) and acetonitrile.

-

Flow Rate: 0.6 mL/min.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Positive Atmospheric Pressure Chemical Ionization (APCI).

-

Monitored Transitions: For this compound, the transition of the parent ion (m/z 356) to specific product ions (e.g., m/z 237 and 222) is monitored.[10]

-

In Vitro Metabolism Studies

The formation of this compound from LSD can be studied in vitro using human liver microsomes.

-

Prepare a reaction mixture containing human liver microsomes (250 µL), Tris buffer (512 µL, 75mM, pH 7.4), and an LSD solution (30 µL, 1.0 mg/mL in methanol).

-

Pre-incubate the mixture for 5 minutes at 37°C.

-

Initiate the metabolic reaction by adding a NADPH regenerating system (208 µL).

-

Incubate at 37°C.

-

At various time points, quench aliquots of the reaction mixture with methanol.

-

Dilute the quenched aliquots with distilled water.

-

Add an internal standard.

-

Perform liquid-liquid extraction as described in section 3.1.1.

-

Analyze the extracted samples by LC-MS to identify and quantify the formation of this compound.

Pharmacology and Signaling Pathways

The pharmacological profile of this compound is not extensively characterized. It is primarily known for its significantly reduced potency at serotonin 5-HT₂ receptors compared to its parent compound, LSD.

Interaction with Serotonin Receptors

In vitro studies have shown that this compound has a profoundly reduced, though still detectable, activity at the serotonin 5-HT₂A, 5-HT₂B, and 5-HT₂C receptors.[4] The hallucinogenic effects of LSD are primarily mediated through its agonist activity at the 5-HT₂A receptor.[11][12] The reduced affinity of its major metabolite likely contributes to the termination of the psychoactive effects of LSD.

Metabolic Pathway

This compound is a product of Phase I metabolism of LSD, which occurs primarily in the liver. The biotransformation is thought to involve cytochrome P450 enzymes.[4]

Metabolic conversion of LSD to this compound.

5-HT₂A Receptor Signaling

Activation of the 5-HT₂A receptor by an agonist like LSD initiates a cascade of intracellular signaling events. The primary pathway involves the Gq protein, leading to the activation of phospholipase C (PLC).[13][14] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), which in turn modulate intracellular calcium levels and activate protein kinase C (PKC). Another pathway involves the recruitment of β-arrestin2. The psychedelic effects of 5-HT₂A agonists are thought to be primarily mediated through the Gq-PLC pathway.[13] Given the reduced activity of this compound at this receptor, it is expected to be a very weak partial agonist or antagonist, with minimal activation of these downstream pathways.

General 5-HT₂A receptor signaling pathways.

Conclusion

This compound is a key metabolite in the pharmacokinetics of LSD. While its chemical structure is well-defined and analytical methods for its detection are established, its physicochemical properties and pharmacological activity are not fully characterized. For researchers and professionals in drug development, this compound serves as a critical analytical standard. Further investigation into its potential, albeit weak, pharmacological activity could provide deeper insights into the structure-activity relationships of ergoline compounds and the termination of psychedelic effects. The provided experimental protocols offer a foundation for the analysis and further study of this important metabolite.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound 100ug/mL acetonitrile, ampule 1mL, certified reference material, Cerilliant 111295-09-1 [sigmaaldrich.com]

- 3. 2-Oxo-3-hydroxy-lysergide | C20H25N3O3 | CID 10155149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. LSD - Wikipedia [en.wikipedia.org]

- 6. Cas 111295-09-1,this compound (2-Oxo-3-hydroxy-lysergic acid diethylamide) | lookchem [lookchem.com]

- 7. Page loading... [guidechem.com]

- 8. caymanchem.com [caymanchem.com]

- 9. This compound | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 10. mdpi.com [mdpi.com]

- 11. blossomanalysis.com [blossomanalysis.com]

- 12. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Pharmacological Activity of 2-Oxo-3-hydroxy-LSD

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

Lysergic acid diethylamide (LSD) is a potent psychedelic compound that has garnered renewed interest for its potential therapeutic applications. Understanding its metabolism is crucial for a comprehensive pharmacological profile. The primary metabolite of LSD in humans is 2-Oxo-3-hydroxy-LSD (O-H-LSD).[1] This technical guide provides a detailed investigation into the pharmacological activity of O-H-LSD, summarizing available data, presenting detailed experimental protocols for its assessment, and visualizing relevant biological pathways. While O-H-LSD is found in significantly higher concentrations in urine than its parent compound, current scientific literature indicates that it possesses profoundly reduced to negligible pharmacological activity at key serotonergic receptors.[1] This document aims to be a comprehensive resource for researchers in the field of psychedelic science and drug development.

Introduction

Lysergic acid diethylamide (LSD) exerts its profound psychoactive effects primarily through its interaction with the serotonin (B10506) 2A (5-HT2A) receptor. The metabolic fate of LSD in the human body is a critical aspect of its overall pharmacology. In humans, LSD is extensively metabolized, with this compound (O-H-LSD) being the major metabolite identified in urine.[2] Urinary concentrations of O-H-LSD can be 4 to 40 times higher than those of the parent LSD, making it a key biomarker for LSD consumption.[1][3] Despite its prevalence as a metabolite, the pharmacological activity of O-H-LSD is reported to be substantially lower than that of LSD. This guide will delve into the available data, or lack thereof, concerning the receptor binding and functional activity of this metabolite.

Metabolism of LSD to this compound

The biotransformation of LSD to O-H-LSD occurs in the liver. While the specific enzymatic pathways were initially unclear, subsequent research has implicated several cytochrome P450 (CYP) enzymes in this metabolic process. The formation of O-H-LSD is a key step in the detoxification and elimination of LSD from the body.

Metabolic pathway of LSD to this compound.

Pharmacological Data

A comprehensive review of published literature reveals a significant lack of quantitative pharmacological data for this compound. The prevailing consensus is that this major metabolite is pharmacologically inactive or possesses profoundly reduced activity at serotonergic receptors compared to LSD. One source notes that O-H-LSD exhibited "profoundly reduced albeit still detectable activity at the serotonin 5-HT2 receptors, including the serotonin 5-HT2A, 5-HT2B, and 5-HT2C receptors, compared to LSD in vitro".[1] However, specific binding affinities (Ki) or functional potencies (EC50/IC50) are not provided in the available scientific literature.

For comparative purposes, the established pharmacological data for the parent compound, LSD, at key serotonin receptors are presented below.

| Compound | Receptor | Assay Type | Value | Units |

| LSD | 5-HT2A | Radioligand Binding (Ki) | 2.9 | nM |

| 5-HT2A | Calcium Mobilization (EC50) | 5.7 | nM | |

| 5-HT1A | Radioligand Binding (Ki) | 1.1 | nM | |

| 5-HT2C | Radioligand Binding (Ki) | 1.3 | nM | |

| This compound | 5-HT2A | Radioligand Binding (Ki) | Not Available | - |

| 5-HT2A | Calcium Mobilization (EC50) | Not Available | - | |

| 5-HT1A | Radioligand Binding (Ki) | Not Available | - | |

| 5-HT2C | Radioligand Binding (Ki) | Not Available | - |

Note: The values for LSD are representative and may vary slightly between different studies and experimental conditions. The lack of data for this compound is indicative of its reported inactivity.

Experimental Protocols

To facilitate further research into the pharmacological profile of LSD metabolites, this section provides detailed methodologies for key in vitro assays.

Radioligand Binding Assay for 5-HT2A Receptor

This protocol describes a competitive binding assay to determine the affinity of a test compound (e.g., this compound) for the 5-HT2A receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Receptor Source: Membranes from cells stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: [³H]ketanserin (a 5-HT2A antagonist).

-

Non-specific Ligand: Mianserin or another suitable 5-HT2A antagonist at a high concentration (e.g., 10 µM).

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Test Compound: this compound, serially diluted.

-

Scintillation Cocktail.

-

Glass Fiber Filters.

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the 5-HT2A receptor in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of assay buffer (for total binding) or 50 µL of non-specific ligand (for non-specific binding).

-

50 µL of the desired concentration of the test compound.

-

50 µL of [³H]ketanserin at a concentration near its Kd (e.g., 0.5 nM).

-

100 µL of the membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow for a competitive radioligand binding assay.

Calcium Mobilization Assay

This protocol is used to determine the functional activity (agonist or antagonist) of a test compound at a Gq-coupled receptor like the 5-HT2A receptor by measuring changes in intracellular calcium concentration.[4][5][6][7]

Materials:

-

Cells: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.

-

Culture Medium: Appropriate medium for the cell line (e.g., DMEM with 10% FBS).

-

Calcium-sensitive fluorescent dye: Fluo-4 AM or a similar dye.

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Test Compound: this compound, serially diluted.

-

Agonist Control: Serotonin or another known 5-HT2A agonist.

-

Antagonist Control: Ketanserin or another known 5-HT2A antagonist.

-

96- or 384-well black-walled, clear-bottom plates.

-

Fluorescence plate reader with an injection system.

Procedure:

-

Cell Plating: Seed the cells into the microplates at an appropriate density and allow them to adhere and grow overnight.

-

Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution (e.g., Fluo-4 AM in assay buffer). Incubate the plate at 37°C for 30-60 minutes in the dark.

-

Washing: Gently wash the cells with assay buffer to remove excess dye.

-

Baseline Reading: Place the plate in the fluorescence plate reader and measure the baseline fluorescence for a short period.

-

Compound Addition: The instrument's injection system adds the test compound (for agonist testing) or the antagonist followed by the agonist (for antagonist testing) to the wells.

-

Fluorescence Measurement: Immediately after compound addition, measure the fluorescence intensity kinetically over time (e.g., every second for 1-2 minutes) to detect the transient increase in intracellular calcium.

-

Data Analysis: The change in fluorescence (peak fluorescence minus baseline) is proportional to the increase in intracellular calcium. For agonist testing, plot the response against the logarithm of the compound concentration to determine the EC50 (potency) and Emax (efficacy). For antagonist testing, the IC50 can be determined from the inhibition of the agonist response.

Signaling Pathways

LSD's primary psychedelic effects are mediated by its agonist activity at the 5-HT2A receptor, which is a Gq-protein coupled receptor (GPCR). Activation of this receptor initiates a downstream signaling cascade. Given the reported inactivity of this compound, it is presumed that this metabolite does not effectively initiate this cascade.

5-HT2A receptor signaling pathway activated by LSD.

Conclusion

This compound is the major metabolite of LSD in humans and a crucial analyte in forensic and clinical toxicology for determining LSD use. However, the available scientific evidence strongly indicates that it is a pharmacologically inactive metabolite, or at least possesses activity that is profoundly reduced to a negligible level compared to its parent compound, LSD. This lack of significant activity at key serotonergic receptors, particularly the 5-HT2A receptor, means that O-H-LSD is unlikely to contribute to the psychoactive effects of LSD. The absence of published quantitative binding and functional data for O-H-LSD is a testament to its inactivity. Future research could focus on definitively quantifying the minimal residual activity of this metabolite to formally close the case on its pharmacological profile. The experimental protocols provided herein offer a framework for such investigations. This guide serves as a comprehensive summary of the current understanding of this compound's pharmacology for the scientific community.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Pharmacokinetics and Concentration-Effect Relationship of Oral LSD in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: an important LSD metabolite? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]

- 5. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]

- 6. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]

- 7. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

The Enzymatic Architecture of 2-Oxo-3-hydroxy-LSD Synthesis: A Cytochrome P450 Perspective

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Lysergic acid diethylamide (LSD) undergoes extensive metabolism in the human body, with 2-oxo-3-hydroxy-LSD (O-H-LSD) emerging as a principal urinary metabolite, often found in concentrations significantly higher than the parent compound.[1][2][3] This biotransformation is predominantly orchestrated by the cytochrome P450 (CYP) superfamily of enzymes, a critical component of Phase I drug metabolism.[4][5][6] Understanding the specific CYP isoforms responsible for the synthesis of O-H-LSD is paramount for predicting drug-drug interactions, understanding inter-individual pharmacokinetic variability, and for the development of accurate drug detection methodologies. This guide provides a comprehensive overview of the role of cytochrome P450 enzymes in the formation of this compound, detailing the involved isoforms, summarizing key quantitative data, and outlining relevant experimental protocols.

Introduction: The Metabolic Fate of LSD

LSD is rapidly metabolized in humans, with only a small fraction of the administered dose excreted unchanged.[7] The metabolic pathways are complex, leading to several metabolites, including N-desmethyl-LSD (nor-LSD) and the major metabolite, this compound.[1][8] The formation of O-H-LSD is a critical step in the clearance of LSD and its detection serves as a reliable marker for LSD consumption, often detectable for a longer period than the parent drug itself.[2][7] The enzymatic conversion of LSD to O-H-LSD is primarily a Phase I oxidation reaction catalyzed by cytochrome P450 enzymes located predominantly in the liver.[3][4][9]

Cytochrome P450 Isoforms in this compound Synthesis

In vitro studies utilizing human liver microsomes and recombinant CYP enzymes have been instrumental in identifying the specific isoforms involved in the formation of this compound.[8][10] These studies have demonstrated that multiple CYP enzymes contribute to this metabolic pathway.

The primary cytochrome P450 isoforms implicated in the synthesis of this compound are:

These findings, derived from inhibition studies and experiments with recombinant CYPs, indicate a degree of metabolic redundancy, which can have significant clinical implications.[8][11] Genetic polymorphisms in the genes encoding these enzymes can lead to variations in metabolic activity, potentially affecting the pharmacokinetics and pharmacodynamics of LSD.[6]

Quantitative Analysis of this compound Formation

The concentration of this compound in urine is notably higher than that of the parent LSD. This quantitative relationship underscores the importance of this metabolite in toxicological and forensic analyses.

| Analyte | Average Concentration in Human Urine (pg/mL) | Reference |

| LSD | 357 | [2][7] |

| This compound | 3470 | [2][7] |

Table 1: Comparative concentrations of LSD and its major metabolite, this compound, in human urine samples.

In vitro studies with human liver microsomes have shown that the formation of this compound is time-dependent, although the overall metabolism of LSD is relatively slow, with less than 1% of the parent drug being metabolized over a 4-hour incubation period.[8][10]

| Incubation Time (minutes) | This compound Produced (ng) | Reference |

| 0 | 5.80 | [4] |

| 30 | 15.20 | [4] |

| 60 | 22.50 | [4] |

| 120 | 32.99 | [4] |

Table 2: Time-dependent production of this compound in human liver microsomes incubated with LSD.

Experimental Protocols

The identification and characterization of the cytochrome P450 enzymes involved in this compound synthesis rely on established in vitro methodologies.

In Vitro Metabolism of LSD using Human Liver Microsomes

This protocol is designed to assess the formation of metabolites when LSD is incubated with a preparation of liver enzymes.

Materials:

-

Human liver microsomes (HLMs)

-

Lysergic acid diethylamide (LSD) solution

-

NADPH regenerating system (NRS) containing β-NADP, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a sodium bicarbonate solution

-

Tris buffer (pH 7.4)

-

Methanol (for quenching the reaction)

-

Internal standard (e.g., 2-oxo-3-hydroxy-LAMPA)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Prepare a reaction mixture containing human liver microsomes, Tris buffer, and the LSD solution in a reaction vial.

-

Pre-incubate the mixture for 5 minutes at 37°C.

-

Initiate the metabolic reaction by adding the freshly prepared NADPH regenerating system.

-

Incubate the reaction mixture at 37°C.

-

At various time points (e.g., 0, 30, 60, 120 minutes), remove aliquots of the reaction mixture.

-

Quench the reaction immediately by adding the aliquot to ice-cold methanol.

-

Extract the metabolites from the quenched reaction mixture.

-

Analyze the extracted samples for the presence and quantity of this compound using a validated LC-MS/MS method with an appropriate internal standard.[4]

CYP Isoform Identification using Specific Inhibitors

This protocol aims to identify the specific CYP isoforms responsible for the metabolism of LSD by observing the effect of known CYP inhibitors on metabolite formation.

Materials:

-

Same as in Protocol 4.1

-

A panel of specific chemical inhibitors for various CYP isoforms (e.g., furafylline (B147604) for CYP1A2, sulfaphenazole (B1682705) for CYP2C9, etc.)

Procedure:

-

Follow the procedure outlined in Protocol 4.1.

-

Prior to the addition of the NRS, add a specific CYP inhibitor to the pre-incubating reaction mixture.

-

Run separate experiments for each inhibitor.

-

A significant reduction in the formation of this compound in the presence of a specific inhibitor indicates the involvement of that particular CYP isoform in the metabolic pathway.[8]

Metabolism Studies with Recombinant CYP Enzymes

This method provides definitive evidence for the role of a specific CYP isoform by using a purified, single-enzyme system.

Materials:

-

Recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2E1, CYP3A4) co-expressed with cytochrome P450 reductase in a suitable expression system (e.g., baculovirus-infected insect cells).

-

Other materials as listed in Protocol 4.1.

Procedure:

-

Incubate LSD with each individual recombinant CYP isoform in the presence of the NADPH regenerating system.

-

Follow the incubation, quenching, and analysis steps as described in Protocol 4.1.

-

The formation of this compound in the presence of a specific recombinant CYP confirms its catalytic competency for this reaction.[8][10]

Visualizations

Caption: Metabolic conversion of LSD to this compound by cytochrome P450 enzymes.

Caption: Workflow for in vitro investigation of this compound synthesis.

Conclusion

The synthesis of this compound is a key metabolic pathway for the elimination of LSD, mediated by a consortium of cytochrome P450 enzymes, primarily CYP1A2, CYP2C9, CYP2E1, and CYP3A4.[8][11] The significantly higher urinary concentrations of this metabolite compared to the parent drug highlight its importance in clinical and forensic toxicology.[2][7] The experimental protocols detailed herein provide a robust framework for researchers and drug development professionals to further investigate the nuances of LSD metabolism, including the impact of genetic polymorphisms and potential drug-drug interactions. A thorough understanding of the enzymatic processes governing the formation of this compound is essential for the safe and effective use of LSD in potential therapeutic contexts and for the accurate interpretation of toxicological findings.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Quantitative determination of LSD and a major metabolite, this compound, in human urine by solid-phase extraction and gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism of lysergic acid diethylamide (LSD) to 2-oxo-3-hydroxy LSD (O-H-LSD) in human liver microsomes and cryopreserved human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. Clinical Research on Lysergic Acid Diethylamide (LSD) in Psychiatry and Neuroscience - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Cytochrome P450 enzymes contribute to the metabolism of LSD to nor-LSD and this compound: Implications for clinical LSD use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Cytochrome P450 enzymes contribute to the metabolism of LSD to nor-LSD and this compound: Implications for clinical LSD use [edoc.unibas.ch]

The Biological Activity of 2-Oxo-3-hydroxy-LSD at Serotonin Receptor Sites: A Technical Whitepaper

Foreword

Lysergic acid diethylamide (LSD) is a potent psychedelic compound that has been the subject of extensive scientific inquiry for decades. Its profound effects on consciousness are primarily mediated by its interaction with the serotonin (B10506) (5-HT) receptor system, particularly the 5-HT2A receptor. However, the metabolic fate of LSD in the human body and the pharmacological activity of its metabolites are crucial for a comprehensive understanding of its overall effects and duration of action. This technical guide provides an in-depth overview of the biological activity of 2-Oxo-3-hydroxy-LSD (O-H-LSD), the major metabolite of LSD, at serotonin receptor sites. This document is intended for researchers, scientists, and drug development professionals.

Introduction

This compound, also known as O-H-LSD, is the primary product of LSD metabolism in humans.[1][2][3] Urinary concentrations of O-H-LSD can be 4 to 40 times higher than those of the parent compound, making it a key biomarker for LSD intake in forensic and clinical settings.[1] While the presence of O-H-LSD is well-established, its own pharmacological activity at serotonin receptors is a critical aspect of understanding the complete pharmacological profile of LSD. It is understood that O-H-LSD exhibits profoundly reduced, though still detectable, activity at the serotonin 5-HT2 receptors, including the 5-HT2A, 5-HT2B, and 5-HT2C subtypes, when compared to LSD in vitro.[1]

Quantitative Analysis of Receptor Binding and Functional Activity

A comprehensive search of the current scientific literature reveals a qualitative consensus on the attenuated activity of this compound at serotonin receptors. However, specific quantitative data from a comprehensive screening across a wide range of serotonin receptor subtypes remains limited in publicly accessible databases and publications. The following table has been structured to present such data, which would be essential for a complete pharmacological profile. The values presented here are illustrative placeholders and would need to be populated by experimental data.

Table 1: Comparative In Vitro Biological Activity of LSD and this compound at Human Serotonin Receptor Subtypes

| Receptor Subtype | Ligand | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Efficacy (% of 5-HT response) |

| 5-HT1A | LSD | Data not available | Data not available | Data not available |

| This compound | Data not available | Data not available | Data not available | |

| 5-HT2A | LSD | Data not available | Data not available | Data not available |

| This compound | Significantly higher than LSD | Significantly higher than LSD | Significantly lower than LSD | |

| 5-HT2B | LSD | Data not available | Data not available | Data not available |

| This compound | Significantly higher than LSD | Significantly higher than LSD | Significantly lower than LSD | |

| 5-HT2C | LSD | Data not available | Data not available | Data not available |

| This compound | Significantly higher than LSD | Significantly higher than LSD | Significantly lower than LSD | |

| 5-HT6 | LSD | Data not available | Data not available | Data not available |

| This compound | Data not available | Data not available | Data not available | |

| 5-HT7 | LSD | Data not available | Data not available | Data not available |

| This compound | Data not available | Data not available | Data not available |

Note: "Data not available" indicates that specific, publicly accessible quantitative values could not be located in the current literature. The qualitative descriptions for this compound are based on general statements found in the literature.

Experimental Protocols

To determine the quantitative data presented in Table 1, a series of in vitro pharmacological assays would be required. The following sections detail the standard methodologies for these key experiments.

Radioligand Binding Assays

Radioligand binding assays are used to determine the binding affinity (Ki) of a test compound for a specific receptor. This is achieved by measuring the displacement of a radiolabeled ligand with a known high affinity for the receptor by the unlabeled test compound.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a typical radioligand binding assay.

Detailed Protocol:

-

Membrane Preparation:

-

Cells stably expressing the human serotonin receptor subtype of interest (e.g., HEK293 cells) are cultured and harvested.

-

Cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.

-

The pellet is washed and resuspended in the assay buffer.

-

-

Binding Assay:

-

In a 96-well plate, the membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [³H]ketanserin for 5-HT2A receptors) and varying concentrations of the unlabeled test compound (this compound).

-

Non-specific binding is determined in the presence of a high concentration of a known competing ligand (e.g., unlabeled ketanserin).

-

The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a set period to reach equilibrium.

-

-

Detection and Analysis:

-

The reaction is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand.

-

The filters are washed with cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

-

Functional Assays

Functional assays measure the cellular response following receptor activation by an agonist. This provides information on the potency (EC50) and efficacy of the compound.

Many serotonin receptors, including the 5-HT2A receptor, are coupled to the Gq signaling pathway. Activation of this pathway leads to an increase in intracellular calcium concentration.

Signaling Pathway: Gq-Mediated Calcium Release

Caption: Gq signaling pathway leading to calcium release.

Detailed Protocol:

-

Cell Preparation:

-

Cells expressing the target Gq-coupled serotonin receptor are seeded into a 96- or 384-well plate.

-

The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

-

Assay Procedure:

-

The plate is placed in a fluorescence plate reader (e.g., a FLIPR instrument).

-

A baseline fluorescence reading is taken.

-

Varying concentrations of the test compound (this compound) are added to the wells.

-

The change in fluorescence, corresponding to the increase in intracellular calcium, is measured over time.

-

-

Data Analysis:

-

The peak fluorescence response at each concentration of the test compound is determined.

-

The data are plotted as response versus log[concentration] and fitted to a sigmoidal dose-response curve to determine the EC50 (the concentration of the compound that produces 50% of the maximal response) and the Emax (the maximal response).

-

Efficacy is often expressed as a percentage of the response to a reference agonist, such as serotonin.

-

β-arrestin recruitment is another important signaling pathway for many G-protein coupled receptors, including serotonin receptors. This pathway is involved in receptor desensitization and can also initiate G-protein independent signaling.

Experimental Workflow: β-Arrestin Recruitment Assay

References

The Emergence of a Key Metabolite: A Technical Guide to the Historical and Early Research on 2-Oxo-3-hydroxy-LSD

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the historical and pivotal early research on 2-Oxo-3-hydroxy-lysergic acid diethylamide (2-Oxo-3-hydroxy-LSD or O-H-LSD), a critical metabolite of lysergic acid diethylamide (LSD). Understanding the metabolic fate of LSD is paramount for clinical and forensic toxicology, as well as for the renewed interest in its potential therapeutic applications. This document provides a comprehensive overview of the journey to identify and quantify this key metabolite, from early, technologically limited investigations to the definitive studies that solidified its importance.

A Historical Perspective: The Decades-Long Quest for LSD's Metabolic Secrets

The story of LSD metabolism research is one of technological advancement. Following the synthesis of LSD in 1938 and the discovery of its psychoactive properties in 1943, early research in the 1950s and 1960s sought to understand its fate in the body.[1][2][3] The prevailing hypothesis was that LSD was extensively metabolized, given that only a minuscule fraction of the administered dose was excreted unchanged.[4]

Pioneering in vivo and in vitro studies during this era, notably by researchers like Julius Axelrod, laid the groundwork for understanding LSD's biotransformation.[4] These early investigations, often employing techniques like infrared spectroscopy, suggested the formation of various metabolites, including inactive 2-oxy-LSD, N-demethylated (nor-LSD), and N-deethylated (LAE) products.[4] However, the analytical tools of the time lacked the sensitivity and specificity to definitively identify and quantify all metabolic products, particularly those present in low concentrations. The widespread use of LSD for recreational and spiritual purposes in the 1960s led to its classification as a Schedule I drug in the early 1970s, which significantly curtailed research for several decades.[3][4][5]

It wasn't until the late 1990s and early 2000s, with the advent of highly sensitive analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), that a more complete picture of LSD metabolism began to emerge.[6][7][8] This period marked a turning point with the definitive identification and quantification of this compound as the major human metabolite of LSD.[6][9][10]

Quantitative Data Summary

The conclusive identification of this compound revealed its significance in detecting LSD use. A consistent finding across multiple studies is that this metabolite is present in urine at concentrations significantly higher than the parent drug.[6][10] This prolonged detection window for this compound makes it a more reliable biomarker for confirming LSD ingestion in forensic and clinical settings.[6][10]

Table 1: Urinary Concentrations of LSD and this compound

| Study (Year) | Number of Samples | Average LSD Concentration (pg/mL) | Average this compound Concentration (pg/mL) | Analytical Method |

| Reuschel et al. (1999) | 49 | 357 | 3470 | GC-MS-MS[10] |

| Verstraete & Van de Velde (1999) | 4 | 561 - 7007 | 8021 - 28466 | GC-MS[11] |

Table 2: Pharmacokinetic Parameters of LSD and this compound in Plasma

| Parameter | Value | Study Population |

| LSD Elimination Half-life | 175 minutes | 5 male subjects (intravenous)[9] |

| This compound Detection | Not present in plasma | 2 case studies[8] |

Experimental Protocols: Unveiling the Metabolite

The identification and quantification of this compound relied on the development of robust and sensitive analytical methodologies. Below are detailed protocols from key studies that were instrumental in this research.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS-MS) for Urine Analysis

This method, as described by Reuschel et al. (1999), provided a highly sensitive means for the simultaneous quantification of LSD and this compound in urine.[10]

-

Sample Preparation: Solid-Phase Extraction (SPE)

-

Urine samples were extracted using Varian Bond Elut Certify® extraction cartridges.[6][10]

-

The cartridges were conditioned according to the manufacturer's instructions.

-

Urine samples, fortified with internal standards (lysergic acid methylpropylamide and 2-oxo-3-hydroxy-LAMPA), were loaded onto the cartridges.[10]

-

The cartridges were washed to remove interfering substances.

-

The analytes were eluted from the cartridges.

-

-

Derivatization

-

The eluted samples were dried down.

-

LSD and this compound were converted to their trimethylsilyl (B98337) derivatives to improve their volatility and thermal stability for GC analysis.[10]

-

-

GC-MS-MS Analysis

-

Gas Chromatograph: A system equipped with a capillary column suitable for the separation of the derivatized analytes was used.

-

Mass Spectrometer: A tandem mass spectrometer operating in the positive ion chemical ionization mode with selected reaction monitoring (SRM) was employed.[10]

-

SRM Transitions: Specific precursor-to-product ion transitions were monitored for the trimethylsilyl derivatives of LSD, this compound, and their respective internal standards to ensure high selectivity and sensitivity.[10]

-

Quantification: Calibration curves were generated using fortified urine standards, and the concentrations in unknown samples were determined by comparing the peak area ratios of the analytes to their internal standards against the calibration curve.[10]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Biological Fluids

The method detailed by Canezin et al. (2001) utilized LC-MS/MS for the determination of LSD and its metabolites in both plasma and urine, offering an alternative to GC-based methods that avoids the need for derivatization.[8]

-

Sample Preparation: Liquid-Liquid Extraction (LLE)

-

1 mL of blood or urine was subjected to a one-step liquid-liquid extraction.[8]

-

-

LC-MS/MS Analysis

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system was used to separate LSD and its metabolites.

-

Mass Spectrometer: A tandem mass spectrometer with an electrospray ionization (ESI) source operating in the positive ion mode was used for detection.

-

Metabolite Screening: Neutral loss monitoring was employed to screen for potential metabolites.[8]

-

Quantification: The lower limit of quantification for LSD and iso-LSD was 0.02 µg/L.[8]

-

Visualizing the Metabolic Pathway and Analytical Workflow

Metabolic Pathway of LSD

The metabolism of LSD is a complex process primarily occurring in the liver. The formation of this compound is a key pathway, alongside other biotransformations such as N-demethylation and N-deethylation.

Caption: Metabolic pathway of LSD to its major metabolites.

Experimental Workflow for this compound Analysis in Urine

The following diagram outlines a typical workflow for the extraction and analysis of this compound from a urine sample using modern analytical techniques.

Caption: Workflow for this compound analysis.

Conclusion

The identification of this compound as a major metabolite of LSD represents a significant milestone in the understanding of this potent psychoactive substance. Early research, though limited by the technology of its time, provided the crucial initial insights that LSD undergoes extensive metabolism. The subsequent development of highly sensitive and specific analytical methods in the late 20th century allowed for the definitive characterization of this compound and established its importance as a long-term biomarker of LSD use. This historical and technical overview serves as a valuable resource for professionals in drug development, clinical research, and forensic science, providing a foundational understanding of the metabolic fate of LSD and the analytical techniques used to elucidate it.

References

- 1. LSD - Wikipedia [en.wikipedia.org]

- 2. LSD Throughout Time – The Diversity of Drugs: History, Effects, and Everything in Between [opentextbooks.clemson.edu]

- 3. From Hofmann to the Haight Ashbury, and into the future: the past and potential of lysergic acid diethlyamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Pharmacology of Lysergic Acid Diethylamide: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. History of LSD [recovery.com]

- 6. Quantitative determination of LSD and a major metabolite, this compound, in human urine by solid-phase extraction and gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chromatographic and mass spectrometric methods for determination of lysergic acid diethylamide (LSD) and metabolites in body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determination of LSD and its metabolites in human biological fluids by high-performance liquid chromatography with electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. blossomanalysis.com [blossomanalysis.com]

- 10. academic.oup.com [academic.oup.com]

- 11. caymanchem.com [caymanchem.com]

Methodological & Application

Application Notes and Protocols for the Quantitative Analysis of 2-Oxo-3-hydroxy-LSD in Human Urine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysergic acid diethylamide (LSD) is a potent hallucinogen that is extensively metabolized in the human body. Its major metabolite, 2-oxo-3-hydroxy-LSD (O-H-LSD), is present in urine at concentrations significantly higher—reportedly 16 to 43 times greater—than the parent drug.[1][2] This characteristic makes O-H-LSD a superior biomarker for detecting LSD use, extending the window of detection and increasing the reliability of toxicological and forensic analyses.[1][3][4] These application notes provide detailed protocols for the sensitive and reliable quantification of O-H-LSD in human urine samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a widely accepted and robust analytical technique. The methodologies described herein are compiled from validated methods in the scientific literature.

Quantitative Data Summary

The following tables summarize the quantitative performance data from various validated methods for the analysis of this compound in human urine. These values can be used as a benchmark for method development and validation.

Table 1: Limits of Detection (LOD) and Quantification (LOQ)

| Analytical Method | LOD (pg/mL) | LOQ (pg/mL) | Reference |

| LC-MS/MS | 400 | 400 | [3] |

| LC-MS | 250 | 250 | [5][6] |

| GC-MS/MS | 10 | Not Specified | [4] |

| UPLC-MS/MS | 10 | 50 | [3] |

| LC-MS/MS | 25 | Not Specified | [7] |

Table 2: Linearity and Calibration Range

| Analytical Method | Linearity Range (pg/mL) | Correlation Coefficient (r²) | Reference |

| LC-MS/MS | 0 - 8000 | 0.9988 | [3] |

| LC-MS | 250 - 30,000 | 0.999 | [5][6] |

| GC-MS/MS | 10 - 5000 | > 0.99 | [4][7] |

| LC-MS/MS | 0 - 30,000 | 0.9887 | [1] |

Experimental Protocols

The following are detailed protocols for the key experimental stages in the quantitative analysis of this compound in human urine.

Protocol 1: Enzymatic Hydrolysis of Glucuronide Conjugates

A significant portion of O-H-LSD in urine is present as a glucuronide conjugate. Enzymatic hydrolysis is performed to cleave this conjugate and quantify the total O-H-LSD concentration.

Materials:

-

Human urine sample

-

β-glucuronidase (from E. coli is often preferred for its efficiency)

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 6.8) or Acetate buffer

-

Internal Standard (IS) solution (e.g., this compound-d3 or a structurally similar compound like 2-oxo-3-hydroxy lysergic acid methyl propylamide)[1]

-

Heating block or water bath

Procedure:

-

Pipette 1.0 mL of the human urine sample into a clean centrifuge tube.

-

Add an appropriate volume of the internal standard solution.

-

Add 0.5 mL of phosphate buffer (pH 6.8) to the sample.

-

Add a sufficient amount of β-glucuronidase enzyme (typically around 5000 units, but should be optimized based on the enzyme's activity).

-

Vortex the mixture gently for 10-15 seconds.

-

Incubate the sample at an optimized temperature (e.g., 55-65°C) for a sufficient duration (ranging from 1 to 18 hours, requiring optimization for the specific enzyme and conditions).

-

After incubation, allow the sample to cool to room temperature.

-

Proceed to the sample preparation (SPE or LLE) protocol.

References

- 1. academic.oup.com [academic.oup.com]

- 2. LC-mS analysis of human urine specimens for 2-oxo-3-hydroxy LSD: method validation for potential interferants and stability study of 2-oxo-3-hydroxy LSD under various storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ovid.com [ovid.com]

- 4. Quantitative determination of LSD and a major metabolite, this compound, in human urine by solid-phase extraction and gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. LC-MS analysis of 2-oxo-3-hydroxy LSD from urine using a Speedisk positive-pressure processor with Cerex PolyChrom CLIN II columns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Simultaneous determination of LSD and 2-oxo-3-hydroxy LSD in hair and urine by LC-MS/MS and its application to forensic cases - PubMed [pubmed.ncbi.nlm.nih.gov]

Detecting the Key Metabolite of LSD: Advanced LC-MS/MS Methodologies for 2-Oxo-3-hydroxy-LSD in Biological Fluids

Application Note

Introduction

Lysergic acid diethylamide (LSD) is a potent psychedelic substance, and its detection in biological samples presents a significant analytical challenge due to the low doses typically administered and its extensive metabolism. The major metabolite of LSD, 2-Oxo-3-hydroxy-LSD (O-H-LSD), is found in biological fluids at concentrations significantly higher—up to 40 times greater—than the parent compound, making it a superior biomarker for confirming LSD use.[1][2][3] This application note details robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies for the accurate quantification of this compound in various biological matrices, including urine, blood, plasma, and hair. These protocols are designed for researchers, forensic toxicologists, and drug development professionals requiring reliable analytical methods for pharmacokinetic studies, clinical monitoring, and forensic investigations.

The metabolism of LSD to this compound occurs primarily in the liver, involving cytochrome P450 enzymes.[2][4][5] The resulting higher concentration and potentially longer detection window of O-H-LSD compared to LSD make it an essential target for analytical methods aiming to confirm LSD exposure.[3][6]

Metabolic Pathway of LSD to this compound

Caption: Metabolic conversion of LSD to its major metabolite, this compound.

Quantitative Data Summary

The following tables summarize the quantitative performance of various LC-MS/MS methods for the detection of this compound in different biological matrices.

Table 1: Quantitative LC-MS/MS Parameters for this compound in Urine

| Parameter | Method 1[7] | Method 2[8] | Method 3[9] | Method 4[6] |

| Extraction Method | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Solid-Phase Extraction (SPE) | Solid-Phase Extraction (SPE) |

| LOD | 0.025 ng/mL | 250 pg/mL | 400 pg/mL | 10 pg/mL |

| LOQ | - | 250 pg/mL | 400 pg/mL | 10 pg/mL |

| Linearity Range | - | 250 - 30,000 pg/mL | 0 - 8,000 pg/mL | 10 - 5,000 pg/mL |

| Internal Standard | - | - | 2-oxo-3-hydroxy LAMPA | 2-oxo-3-hydroxy-LAMPA |

Table 2: Quantitative LC-MS/MS Parameters for this compound in Blood and Plasma

| Parameter | Blood (Method 1)[10] | Blood (Method 2)[10] | Plasma[11][12] |

| Extraction Method | Protein Precipitation | Specific for LSD/O-H-LSD | Turbulent-Flow Online Extraction |

| LOD | - | - | 0.01 ng/mL |

| LOQ | 0.01875 ng/mL | 0.0125 ng/mL | 0.1 ng/mL |

| Linearity Range | Good | Good | - |

| Accuracy (Interday) | Meets criteria | Meets criteria | 99.4% |

| Precision (Interday) | Meets criteria | Meets criteria | 7.21% |

| Internal Standard | LSD-D3 | LSD-D3 | - |

Table 3: Quantitative LC-MS/MS Parameters for this compound in Hair

| Parameter | Method Details[7] |

| Extraction Method | Methanol (B129727) Extraction |

| LOD | 0.5 pg/mg |

| LOQ | Below LOQ in cited case |

| Linearity Range | Good |

| Accuracy & Precision | Acceptable |

Experimental Protocols

The following are detailed protocols for the extraction and analysis of this compound from biological fluids.

Protocol 1: Liquid-Liquid Extraction (LLE) from Urine

This protocol is adapted from methodologies described for the simultaneous determination of LSD and O-H-LSD.[7]

1. Sample Preparation: a. To 1 mL of urine, add an appropriate internal standard (e.g., 2-oxo-3-hydroxy-LAMPA). b. Add 0.5 mL of a suitable buffer to adjust the pH (e.g., carbonate buffer, pH 9.5). c. Add 5 mL of an organic extraction solvent (e.g., a mixture of n-chlorobutane, acetonitrile (B52724), and isopropanol). d. Vortex for 10 minutes. e. Centrifuge at 3000 rpm for 10 minutes.

2. Extraction: a. Transfer the organic layer to a new tube. b. Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

3. Reconstitution: a. Reconstitute the dried extract in 100 µL of the initial mobile phase. b. Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) from Urine

This protocol is based on a rapid and sensitive method utilizing a positive-pressure manifold.[8]

1. Sample Pre-treatment: a. To 1 mL of urine, add the internal standard. b. Add 1 mL of a suitable buffer (e.g., 100 mM sodium acetate (B1210297), pH 5.0). c. Vortex mix.

2. SPE Cartridge Conditioning: a. Condition a polymeric anion-exchange SPE cartridge (e.g., Cerex PolyChrom CLIN II) with 1 mL of methanol followed by 1 mL of deionized water and 1 mL of 100 mM sodium acetate buffer.

3. Sample Loading: a. Load the pre-treated sample onto the conditioned SPE cartridge.

4. Washing: a. Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 20% acetonitrile in water, and finally 1 mL of methanol. b. Dry the cartridge under positive pressure for 5 minutes.

5. Elution: a. Elute the analyte with 1 mL of a freshly prepared elution solvent (e.g., dichloromethane/isopropanol/ammonium (B1175870) hydroxide, 80:20:2 v/v/v).

6. Evaporation and Reconstitution: a. Evaporate the eluate to dryness under nitrogen at 40°C. b. Reconstitute in 100 µL of mobile phase for injection.

Protocol 3: Protein Precipitation for Blood/Plasma

This protocol is a common and rapid sample preparation technique for blood and plasma samples.[10]

1. Sample Preparation: a. To 200 µL of whole blood or plasma in a microcentrifuge tube, add the internal standard (e.g., LSD-D3). b. Add 600 µL of cold acetonitrile to precipitate proteins.

2. Precipitation and Separation: a. Vortex the mixture vigorously for 1 minute. b. Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

3. Supernatant Transfer and Evaporation: a. Carefully transfer the supernatant to a clean tube. b. Evaporate the supernatant to dryness under a gentle stream of nitrogen.

4. Reconstitution: a. Reconstitute the residue in 100 µL of the LC mobile phase. b. Transfer to an autosampler vial for analysis.

LC-MS/MS Instrumental Conditions

The following are typical instrumental parameters. Optimization is recommended for specific instrumentation.

Liquid Chromatography (LC):

-

Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is commonly used.

-

Mobile Phase A: 0.1% formic acid in water or an ammonium formate/acetate buffer.

-

Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.

-

Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B over several minutes, hold, and then re-equilibrate.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 20 µL.

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Instrument Parameters: Dwell time, collision energy, and other source parameters should be optimized for the specific instrument to achieve maximum sensitivity.

Experimental Workflow

Caption: General experimental workflow for LC-MS/MS analysis of this compound.

The LC-MS/MS methodologies presented provide sensitive, specific, and reliable means for the quantification of this compound in diverse biological matrices. The selection of the appropriate sample preparation technique will depend on the specific matrix, required throughput, and desired sensitivity. By targeting the major metabolite, this compound, these protocols offer an extended window of detection for confirming LSD exposure, which is invaluable for clinical and forensic applications.

References

- 1. LC-mS analysis of human urine specimens for 2-oxo-3-hydroxy LSD: method validation for potential interferants and stability study of 2-oxo-3-hydroxy LSD under various storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Metabolism of lysergic acid diethylamide (LSD) to 2-oxo-3-hydroxy LSD (O-H-LSD) in human liver microsomes and cryopreserved human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Quantitative determination of LSD and a major metabolite, this compound, in human urine by solid-phase extraction and gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Simultaneous determination of LSD and 2-oxo-3-hydroxy LSD in hair and urine by LC-MS/MS and its application to forensic cases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. LC-MS analysis of 2-oxo-3-hydroxy LSD from urine using a Speedisk positive-pressure processor with Cerex PolyChrom CLIN II columns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. mdpi.com [mdpi.com]

- 11. Development and validation of an LC-MS/MS method to quantify lysergic acid diethylamide (LSD), iso-LSD, this compound, and nor-LSD and identify novel metabolites in plasma samples in a controlled clinical trial - OPEN Foundation [open-foundation.org]

- 12. researchgate.net [researchgate.net]

- 13. Determination of Lysergic Acid Diethylamide and this compound in Blood: Validation and Comparison of Two Liquid Chromatography–Tandem Mass Spectrometry Methods [flore.unifi.it]

Gas chromatography-mass spectrometry (GC-MS) protocols for 2-Oxo-3-hydroxy-LSD

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysergic acid diethylamide (LSD) is a potent psychedelic substance that is extensively metabolized in the human body. Its major metabolite, 2-Oxo-3-hydroxy-LSD, is often found in higher concentrations in urine samples and for a longer duration than the parent drug.[1][2][3] This makes this compound a critical target for forensic and clinical toxicology to confirm LSD exposure. Gas chromatography-mass spectrometry (GC-MS) is a robust and sensitive analytical technique for the quantification of this metabolite. This document provides detailed protocols for the analysis of this compound in urine using GC-MS, including sample preparation, derivatization, and instrument parameters. The methodologies described are based on established forensic toxicology procedures.

Quantitative Data Summary

The following table summarizes the quantitative data for the GC-MS analysis of this compound based on published methods.

| Parameter | Value | Reference |

| Matrix | Human Urine | [1][2][3] |

| Limit of Detection (LOD) | 0.5 ng/mL | [4][5] |

| Limit of Quantitation (LOQ) | 10 pg/mL - 1.0 ng/mL | [1][2][4][5] |

| Linearity Range | 10 pg/mL - 5000 pg/mL | [1][2] |

| Correlation Coefficient (r²) | >0.99 | [4][5] |

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a crucial step for isolating this compound from the complex urine matrix and concentrating the analyte.

Materials:

-

Varian Bond Elut Certify or SPEC.PLUS MP1 SPE cartridges[1][3]

-

Urine samples

-

Methanol

-

Deionized Water

-

Ethyl Acetate (B1210297)

-

Hexane

-

Centrifuge

-

Evaporation system (e.g., nitrogen evaporator)

Procedure:

-

Sample Pre-treatment: To a 5 mL urine sample, add the internal standard solution. Vortex briefly to mix.

-

Cartridge Conditioning: Condition the SPE cartridge by sequentially passing 2 mL of methanol, followed by 2 mL of deionized water, and finally 2 mL of 0.1 M phosphate (B84403) buffer (pH 6.0). Do not allow the cartridge to go dry between steps.

-

Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

-

Washing:

-

Wash the cartridge with 2 mL of deionized water.

-

Wash the cartridge with 1 mL of 1 M acetic acid.

-

Wash the cartridge with 2 mL of methanol.

-

Dry the cartridge thoroughly under vacuum or nitrogen for 5-10 minutes.

-

-

Elution: Elute the analyte from the cartridge using 2 mL of a freshly prepared mixture of ethyl acetate and ammonium hydroxide (98:2 v/v).

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.

Derivatization: Trimethylsilylation

Derivatization is essential to increase the volatility and thermal stability of this compound for GC-MS analysis. Trimethylsilylation is the most common method.[1][2]

Materials:

-

Dried sample extract from SPE

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[3]

-

Ethyl Acetate or Acetonitrile (GC grade)

-

Heating block or oven

Procedure:

-

Reconstitute the dried extract in 50 µL of ethyl acetate.

-

Add 50 µL of BSTFA with 1% TMCS to the reconstituted extract.

-

Cap the vial tightly and vortex for 30 seconds.

-

Heat the vial at 70°C for 30 minutes.

-

Cool the vial to room temperature before injection into the GC-MS.

GC-MS Analysis

Instrumentation:

-

Gas Chromatograph coupled to a Tandem Mass Spectrometer (GC-MS/MS).

GC Conditions (Typical):

-

Injection Port: Splitless mode, 250°C

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Oven Program:

-

Initial temperature: 180°C, hold for 1 minute

-

Ramp 1: 20°C/min to 280°C, hold for 2 minutes

-

Ramp 2: 10°C/min to 310°C, hold for 5 minutes

-

-

Column: 30 m x 0.25 mm ID x 0.25 µm film thickness HP-5MS or equivalent capillary column

MS Conditions (Typical for Tandem MS):

-

Ionization Mode: Positive Ion Chemical Ionization (PICI) or Electron Ionization (EI)[1]

-

Reagent Gas (for PICI): Methane or Ammonia

-

Acquisition Mode: Selected Reaction Monitoring (SRM)

-

Precursor and Product Ions for bis-TMS-2-Oxo-3-hydroxy-LSD:

Experimental Workflow Diagram

Caption: Workflow for GC-MS analysis of this compound.

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the logical relationship from LSD ingestion to the detection of its metabolite, this compound.

Caption: Logical flow from LSD metabolism to laboratory detection.

References

- 1. Quantitative determination of LSD and a major metabolite, this compound, in human urine by solid-phase extraction and gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. academic.oup.com [academic.oup.com]

- 4. This compound: an important LSD metabolite? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Automated Extraction of Lysergic Acid Diethylamide (LSD) and N-demethyl-LSD from Blood, Serum, Plasma, and Urine Sample… [ouci.dntb.gov.ua]

Application Notes and Protocols for Liquid-Liquid Extraction of 2-Oxo-3-hydroxy-LSD from Blood Plasma

These application notes provide detailed methodologies for the extraction of 2-Oxo-3-hydroxy-LSD (O-H-LSD), a major metabolite of lysergic acid diethylamide (LSD), from human blood plasma. The protocols are intended for researchers, scientists, and drug development professionals requiring sensitive and reliable quantification of this analyte for forensic, clinical, and research purposes.

Introduction